tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate
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Overview
Description
tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: is a complex organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is notable for its bromomethyl group and tert-butyl ester functionality, which make it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate typically involves the following steps:
Formation of the Isoxazole Ring: The initial step involves the cyclization of appropriate precursors to form the isoxazole ring. This can be achieved through the reaction of hydroxylamine with a β-keto ester under acidic conditions.
Bromomethylation: The next step involves the introduction of the bromomethyl group. This can be accomplished by treating the isoxazole intermediate with bromomethylating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step is the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Ester Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl), while basic hydrolysis can be achieved with sodium hydroxide (NaOH).
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted isoxazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or amines.
Hydrolysis Products: Hydrolysis of the ester group results in the formation of the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: The compound can be used in the development of bioactive molecules and enzyme inhibitors.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function, depending on the target.
Comparison with Similar Compounds
tert-Butyl 3-(bromomethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: can be compared with other similar compounds, such as:
tert-Butyl 3-(chloromethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.
tert-Butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: Contains a hydroxymethyl group instead of a bromomethyl group.
tert-Butyl 3-(methyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate: Lacks the halogen functionality, containing a simple methyl group.
Properties
Molecular Formula |
C12H17BrN2O3 |
---|---|
Molecular Weight |
317.18 g/mol |
IUPAC Name |
tert-butyl 3-(bromomethyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)17-11(16)15-5-4-10-8(7-15)9(6-13)14-18-10/h4-7H2,1-3H3 |
InChI Key |
ZZMYBWVVIYBWLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NO2)CBr |
Origin of Product |
United States |
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